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Compound of Interest

Compound Name:
1-Phenyl-1H-imidazole-4-

carboxylic acid

Cat. No.: B176329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenyl-1H-imidazole-4-carboxylic acid, a compound of interest in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these characterization techniques.

Core Spectroscopic Data
The structural and electronic properties of 1-Phenyl-1H-imidazole-4-carboxylic acid have

been elucidated through various spectroscopic methods. The data presented herein has been

compiled from peer-reviewed literature and established chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-

d₆).

Table 1: ¹H NMR Spectroscopic Data for 1-Phenyl-1H-imidazole-4-carboxylic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

13.06 s 1H
Carboxylic acid proton

(-COOH)

8.11–7.92 m 2H Imidazole ring protons

7.40–7.21 m 5H Phenyl ring protons

Table 2: ¹³C NMR Spectroscopic Data for 1-Phenyl-1H-imidazole-4-carboxylic acid

Chemical Shift (δ) ppm Assignment

166.84 Carboxylic acid carbon (-COOH)

166.37 Imidazole ring carbon

164.38 Imidazole ring carbon

132.59 Phenyl ring carbon (ipso)

129.8 - 128.5 Phenyl ring carbons (ortho, meta, para)

116.14 Imidazole ring carbon

Infrared (IR) Spectroscopy
While an experimental spectrum for the title compound is not readily available in the public

domain, the characteristic IR absorption bands can be predicted based on the functional

groups present. The spectrum is expected to be dominated by features of the carboxylic acid,

the aromatic phenyl ring, and the imidazole moiety.

Table 3: Predicted FT-IR Absorption Bands for 1-Phenyl-1H-imidazole-4-carboxylic acid
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300-2500 Broad, Strong O-H stretch Carboxylic Acid

3150-3000 Medium C-H stretch Aromatic & Imidazole

1720-1680 Strong C=O stretch Carboxylic Acid

1610-1580 Medium-Strong C=C stretch Aromatic Ring

1550-1450 Medium-Strong C=N stretch Imidazole Ring

1440-1395 Medium O-H bend Carboxylic Acid

1320-1210 Strong C-O stretch Carboxylic Acid

770-730 & 710-690 Strong C-H out-of-plane bend
Monosubstituted

Phenyl

Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the compound. Predicted data for the protonated molecule and other common

adducts are available.

Table 4: Predicted Mass Spectrometry Data for 1-Phenyl-1H-imidazole-4-carboxylic acid
(C₁₀H₈N₂O₂)[1]

Adduct Calculated m/z

[M+H]⁺ 189.0659

[M+Na]⁺ 211.0478

[M-H]⁻ 187.0513

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b176329?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/23445047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Instrumentation: A Bruker MR-500 spectrometer operating at 500 MHz for ¹H NMR and 126

MHz for ¹³C NMR.[2]

Sample Preparation: The sample of 1-Phenyl-1H-imidazole-4-carboxylic acid was dissolved

in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal

standard.

Data Acquisition:

¹H and ¹³C NMR spectra were recorded at room temperature.

Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

The solvent resonance of DMSO-d₆ was used as a secondary internal reference (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with a

KBr beam splitter and a DTGS detector.

Sample Preparation: The solid sample would be prepared using either the KBr pellet method or

as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of

the finely ground sample is mixed with dry potassium bromide powder and pressed into a

transparent disk.

Data Acquisition:

The spectrum would be recorded over the range of 4000-400 cm⁻¹.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
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Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, at a low concentration (typically in the µg/mL range). The solution may be infused

directly into the ion source or introduced via a liquid chromatography system.

Data Acquisition:

The ESI source is operated in either positive or negative ion mode to detect protonated

([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the

molecular ion and any fragment ions.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and

relationships relevant to the analysis of 1-Phenyl-1H-imidazole-4-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PubChemLite - 1-phenyl-1h-imidazole-4-carboxylic acid hydrochloride (C10H8N2O2)
[pubchemlite.lcsb.uni.lu]

2. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1H-imidazole-4-
carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176329#spectroscopic-data-nmr-ir-ms-of-1-phenyl-
1h-imidazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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